N'-(3-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
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Description
N'-(3-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C25H32N4O4 and its molecular weight is 452.555. The purity is usually 95%.
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Scientific Research Applications
Tetrahydroquinoline Derivatives Synthesis
Tetrahydroquinoline and related compounds, including tetrahydronaphthylamines, are synthesized through reactions involving Michael adducts, demonstrating their utility in forming complex heterocyclic structures. These processes underscore the compound's relevance in synthetic chemistry for developing pharmacologically active molecules (Nomura et al., 1974).
Heterocyclic Compounds Synthesis
Research on 6-oxoisoaporphine and tetrahydroisoquinoline derivatives explores the utility of Bischler–Napieralski cyclization as a method for synthesizing complex heterocyclic structures, highlighting the compound's potential in the synthesis of bioactive molecules (Sobarzo-Sánchez et al., 2010).
Reactions with Ethanediamines
The reactivity of acetyltropolone with ethanediamines leading to various heterocyclic compounds, including those with quinoxaline structures, indicates the potential for generating diverse molecular frameworks. This reactivity could be relevant for designing molecules with specific biological activities (Sudoh et al., 1983).
Antimalarial Activity
Compounds structurally related to the query molecule have been evaluated for antimalarial activity, demonstrating the importance of quinoline derivatives in medicinal chemistry for their potential to act against Plasmodium species (Karle & Olmeda, 1988).
Zinc Sensors
Bisquinoline derivatives have been synthesized for their application as fluorescent zinc sensors, illustrating the compound's potential in biochemical research for detecting metal ions (Mikata et al., 2009).
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-28-10-4-5-18-15-19(8-9-22(18)28)23(29-11-13-33-14-12-29)17-26-24(30)25(31)27-20-6-3-7-21(16-20)32-2/h3,6-9,15-16,23H,4-5,10-14,17H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWMZOIJBOOBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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